molecular formula C13H15N3O2S B2916675 2-phenoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 316127-82-9

2-phenoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No. B2916675
CAS RN: 316127-82-9
M. Wt: 277.34
InChI Key: KZTXHUIPFGMACG-UHFFFAOYSA-N
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Description

“2-phenoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide” is a chemical compound with the molecular formula C26H24N6O2 . It’s also known as Belumosudil , a novel immunosuppressive agent that has been tested for efficacy in allogeneic hematopoietic stem cell transplant (HSCT) recipients who have been newly diagnosed or have developing (early stage) bronchiolitis obliterans syndrome (BOS) .

Scientific Research Applications

Glutaminase Inhibition

Researchers have synthesized and evaluated bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including compounds structurally related to 2-phenoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide, for their potential as glutaminase inhibitors. These inhibitors are explored for their therapeutic potential in cancer treatment, showing that some analogs retain the potency of BPTES with improved solubility and in vitro efficacy against human lymphoma B cells and in mouse xenograft models (Shukla et al., 2012).

Antimicrobial Activity

A novel series of α-substituted phenoxy-N-methyl-1,2,3-thiadiazole-4-acetamide compounds, sharing a core structure with this compound, have been synthesized and showed good anti-HBV (Hepatitis B virus) activities. The annelation of 1,2,3-thiadiazole rings and the biological assays indicate these compounds' potential in antimicrobial research (Zhao et al., 2003).

Antifungal and Antibacterial Properties

Another research focused on 2-substituted phenoxy-N-(4-substituted phenyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-yl)acetamide derivatives, which are structurally similar to the compound . These derivatives were synthesized and exhibited promising antimicrobial activity against a variety of plant fungi and bacteria, showing superior antibacterial activity compared to commercial agents (Liao et al., 2017).

Hypoglycemic Activity

A study on novel 2, 4-thiazolidinedione derivatives, related in structure to this compound, explored their synthesis and in vivo hypoglycemic activity. These compounds showed promising hypoglycemic activity in animal models, highlighting their potential for diabetes management (Nikalje et al., 2012).

properties

IUPAC Name

2-phenoxy-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c1-9(2)12-15-16-13(19-12)14-11(17)8-18-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZTXHUIPFGMACG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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